N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide
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Overview
Description
N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Amino Group: The 2,5-dimethylphenylamine is introduced via a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the amino group with an acetic anhydride derivative to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the quinoxaline core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of halogens, acids, or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Investigating its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The quinoxaline core is known to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)acetamide: Shares the acetamide and dimethylphenyl groups but lacks the quinoxaline core.
N-(2,4-dimethylphenyl)acetamide: Similar structure but with different methyl group positions.
Uniqueness
The presence of the quinoxaline core in N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide distinguishes it from other similar compounds, potentially offering unique biological and chemical properties.
Properties
Molecular Formula |
C28H28N4O3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H28N4O3/c1-18-13-14-20(3)24(15-18)29-26(34)17-32-25-12-8-7-11-23(25)30-27(28(32)35)31(21(4)33)16-22-10-6-5-9-19(22)2/h5-15H,16-17H2,1-4H3,(H,29,34) |
InChI Key |
FZYYBQYRFZVNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4C)C(=O)C |
Origin of Product |
United States |
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